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molecular formula C11H14N2 B1301682 2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 86847-74-7

2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1301682
M. Wt: 174.24 g/mol
InChI Key: ZUVOATWKIJYDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943652B2

Procedure details

Phosphorous oxychloride (4.01 mL, 43 mmol) was added drop-wise to N,N-dimethylformamide (9.96 mL, 129 mmol) at 0° C. and the mixture was stirred for 20 min. A solution of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine (5.0 g, 28.7 mmol) dissolved in N,N-dimethylformamide (30 mL) was added and the resulting mixture was slowly warmed up to room temperature. The mixture was stirred at room temperature for 2 h then at 40° C. for 3 h, and cooled in an ice bath, and 0.5 mL water was added. The reaction mixture was slowly warmed to 40° C. and stirred for 20 h. The mixture was poured onto approximately 100 mL ice, neutralized with an aqueous sodium hydroxide (5%) and extracted with dichloromethane. The organic layers were combined, dried over magnesium sulfate, filtered and concentrated in vacuo, and the residue was purified via silica gel column chromatography (0-30% ethyl acetate in heptane) to obtain 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (2.4 g, 11.9 mmol, 41% yield) as an off white solid.
Quantity
4.01 mL
Type
reactant
Reaction Step One
Quantity
9.96 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[C:6]([C:10]1[NH:18][C:13]2=[N:14][CH:15]=[CH:16][CH:17]=[C:12]2[CH:11]=1)([CH3:9])([CH3:8])[CH3:7].O.[OH-].[Na+].CN(C)[CH:24]=[O:25]>>[C:6]([C:10]1[NH:18][C:13]2=[N:14][CH:15]=[CH:16][CH:17]=[C:12]2[C:11]=1[CH:24]=[O:25])([CH3:9])([CH3:7])[CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
4.01 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
9.96 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=2C(=NC=CC2)N1
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Step Four
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 2 h
Duration
2 h
WAIT
Type
WAIT
Details
at 40° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly warmed to 40° C.
STIRRING
Type
STIRRING
Details
stirred for 20 h
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified via silica gel column chromatography (0-30% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=2C(=NC=CC2)N1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.9 mmol
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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